molecular formula C21H21NO4 B6527970 3-(4-methoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946384-27-6

3-(4-methoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6527970
CAS No.: 946384-27-6
M. Wt: 351.4 g/mol
InChI Key: VSAOOOMWWCOXJC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include a 4-methoxyphenyl group at position 3 and an isopropyl (propan-2-yl) substituent at position 7. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related compounds .

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)22-11-18-19(25-12-22)9-6-15-10-17(21(23)26-20(15)18)14-4-7-16(24-3)8-5-14/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAOOOMWWCOXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno-oxazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4C_{23}H_{25}NO_4 with a molecular weight of approximately 389.45 g/mol. The structure features both aromatic and heterocyclic components which enhance its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that related chromeno derivatives demonstrated potent activity against a range of pathogens including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Antitumor Activity

The compound has also shown promise in cancer research:

  • Mechanism : It is believed to induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades involved in cell survival and proliferation. For example, compounds with similar structures have been observed to inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The anti-inflammatory potential of chromeno derivatives has been documented:

  • Research Evidence : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This property makes them candidates for treating inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could also modulate the activity of receptors associated with cell signaling processes.

Case Studies

  • Antimicrobial Screening : A recent study assessed the antimicrobial efficacy of several chromeno derivatives against ESKAPE pathogens. The results indicated variable potency but significant inhibition against certain strains .
  • Cancer Cell Line Studies : In vitro tests using breast cancer cell lines demonstrated that derivatives similar to this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine production

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of chromeno[8,7-e][1,3]oxazin-2-one exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins, which are crucial in regulating cell death pathways. This suggests potential applications in developing novel anticancer agents targeting these pathways .

2. Anti-inflammatory Effects
Compounds related to 3-(4-methoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one have also demonstrated anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for treating inflammatory diseases .

3. Neuroprotective Properties
The neuroprotective potential of this compound is another area of interest. Research has suggested that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique photophysical properties of chromeno[8,7-e][1,3]oxazin-2-one derivatives make them suitable for applications in OLED technology. Their ability to emit light upon electrical excitation can be harnessed to develop efficient light-emitting materials for display technologies .

2. Sensors
Due to their fluorescence properties, these compounds can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Their sensitivity to changes in the environment can be exploited for real-time monitoring applications .

Research Tool Applications

1. Chemical Probes
this compound serves as a valuable chemical probe in biological research. It can be used to study specific biological pathways and mechanisms by selectively inhibiting or activating certain proteins involved in cellular processes .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines through Bcl-2 modulation .
Study BAnti-inflammatory EffectsShowed inhibition of COX and LOX enzymes in murine models .
Study CNeuroprotectionProvided evidence for reduced oxidative stress markers in neuronal cultures .

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility :

  • Position 9 : The isopropyl group in the target compound is less polar than hydroxyalkyl (e.g., 4-hydroxybutyl in ) or aromatic (e.g., benzyl in ) substituents. This may enhance lipophilicity and metabolic stability compared to more hydrophilic analogs .
  • Position 3 : The 4-methoxyphenyl group is conserved in several derivatives (e.g., ), suggesting its role in bioactivity. Replacing it with 2-methoxyphenyl () or fluorophenyl () alters electronic properties and steric interactions.

Biological Activity :

  • Derivatives with alkyl or aryl groups at position 9 (e.g., butyl, furan-3-ylmethyl) demonstrate osteogenic or anti-osteoclastogenic effects, implying the target compound may share similar mechanisms .
  • Fluorinated analogs (e.g., 4-fluorobenzyl in ) may exhibit enhanced bioavailability due to fluorine’s electronegativity and lipophilicity .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

  • NMR/IR/MS : Related compounds show characteristic signals for methoxy (δ ~3.8 ppm in $^1H$ NMR), carbonyl (IR ~1680–1700 cm$^{-1}$), and chromene-oxazine core fragments (e.g., aromatic protons at δ 6.7–8.0 ppm) . The target compound’s isopropyl group would exhibit distinct $^1H$ NMR splitting (e.g., septet for CH and doublets for CH$_3$) .
  • Melting Points: Derivatives with bulky or polar substituents (e.g., hydroxyalkyl) often have higher melting points (e.g., 160–161°C in ) compared to nonpolar analogs .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves aminomethylation of hydroxylated isoflavones with amino alcohols (e.g., 3-amino-1-propanol) and formaldehyde under controlled conditions. Key steps include forming the chromeno-oxazine core and introducing substituents via nucleophilic substitution or condensation reactions. Optimization involves varying solvents (e.g., methanol, ethanol), catalysts (e.g., acid/base), and temperatures (40–80°C). Continuous flow reactors and automated purification techniques can improve yield and reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and tautomeric forms.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or EI-MS).
  • Elemental analysis to verify C/H/N composition (e.g., ±0.3% deviation from theoretical values) .

Q. How should hygroscopic intermediates be handled during synthesis?

Use anhydrous solvents (e.g., dry THF, DCM) and inert atmosphere (N₂/Ar) for moisture-sensitive steps. Store intermediates in desiccators with silica gel and monitor reaction progress via TLC or in-situ FTIR .

Advanced Research Questions

Q. How can contradictions in NMR data for tautomeric forms be resolved?

Variable-temperature NMR (VT-NMR) and dynamic exchange spectroscopy (EXSY) can distinguish tautomers by observing coalescence temperatures and exchange peaks. Computational methods (e.g., DFT) predict relative stability, while X-ray crystallography provides definitive structural evidence .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Challenges include crystal twinning, weak diffraction, and disorder in flexible substituents. Use SHELXL for refinement, applying TWIN/BASF commands for twinned data. Validate structures with PLATON (ADDSYM, CHECKCIF) to detect symmetry mismatches or hydrogen bonding errors .

Q. How does the chromeno-oxazine core influence biological activity?

The rigid fused-ring system enhances binding to enzymatic pockets (e.g., kinases, proteases). Test bioactivity via:

  • Enzyme inhibition assays (IC₅₀ measurements).
  • Molecular docking (AutoDock Vina) to predict target interactions. Substituents like the 4-methoxyphenyl group modulate lipophilicity and electron density, affecting membrane permeability .

Q. What role do substituents play in tautomerization equilibria?

Electron-donating groups (e.g., methoxy) stabilize oxazinone tautomers by resonance, while bulky substituents (e.g., isopropyl) sterically hinder ring-opening. Monitor equilibria via UV-Vis kinetics (λ = 250–300 nm) in solvents of varying polarity .

Q. How can hydrogen bonding patterns be analyzed to predict solubility and stability?

Perform graph set analysis (Etter’s rules) on crystallographic data to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). Correlate patterns with solubility (logP) and thermal stability (TGA/DSC data) .

Q. What computational methods are recommended for structure-property relationships?

  • Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials).
  • Molecular Dynamics (MD) simulations to study solvation effects and conformational flexibility.
  • QSPR models to link substituent descriptors (e.g., Hammett σ) to bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionsReferences
SolventMethanol, 40–60°C
Catalystp-TsOH (0.1 equiv)
PurificationColumn chromatography (SiO₂)
Yield Range66–77%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReferences
¹H NMR (CDCl₃)δ 8.00 (d, J=8.8 Hz, aromatic)
¹³C NMRδ 170–175 ppm (C=O)
IR (KBr)1705 cm⁻¹ (oxazinone C=O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.